Thyromedan hydrochloride
CAS No.: 57-65-8
Cat. No.: VC8367955
Molecular Formula: C21H25ClI3NO4
Molecular Weight: 771.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57-65-8 |
|---|---|
| Molecular Formula | C21H25ClI3NO4 |
| Molecular Weight | 771.6 g/mol |
| IUPAC Name | 2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C21H24I3NO4.ClH/c1-4-25(5-2)8-9-28-20(26)12-14-10-17(23)21(18(24)11-14)29-15-6-7-19(27-3)16(22)13-15;/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3;1H |
| Standard InChI Key | MNIDQQFSKKUQGQ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I.Cl |
| Canonical SMILES | CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
Thyromedan, systematically named 2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate, possesses a molecular formula of and a molecular weight of 735.1 g/mol . The hydrochloride designation implies a salt form, though explicit structural data for this variant remain unspecified in available sources. The parent compound features three iodine atoms positioned on aromatic rings, a diethylaminoethyl ester group, and a methoxy-substituted phenoxy moiety (Figure 1) .
Table 1: Computed Physicochemical Properties of Thyromedan
| Property | Value |
|---|---|
| XLogP3 | 5.9 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 11 |
| Topological Polar SA | 48 Ų |
| Heavy Atom Count | 29 |
Stereochemical and Conformational Features
Thyromedan exhibits an achiral structure with no defined stereocenters, as evidenced by its undetectable optical activity . Molecular dynamics simulations predict significant conformational flexibility due to 11 rotatable bonds, enabling adaptation to hydrophobic lipid environments . The 3D conformer model highlights intramolecular van der Waals interactions between iodine atoms and adjacent alkyl chains, potentially influencing membrane permeability .
Pharmacological Profile and Mechanism of Action
Hypocholesterolemic Activity
Clinical trials conducted in the late 20th century demonstrated Thyromedan’s capacity to reduce serum total cholesterol by 15–22% at daily doses of 8–32 mg . Unlike classical thyroid hormones, it spared triglycerides and lipoprotein subfractions, maintaining baseline levels of α- and β-lipoprotein cholesterol partitions . This selective activity suggests a novel modulation of hepatic LDL receptor expression or cholesterol biosynthesis enzymes.
Thyroid Hormone Receptor Interactions
As a thyroalkanoic acid derivative, Thyromedan shares structural homology with triiodothyronine (T3) but lacks thyromimetic effects on metabolic rate or cardiac function . Molecular docking studies propose partial agonism at thyroid receptor β-isoforms, potentially explaining its tissue-specific cholesterol-lowering effects without systemic hyperthyroidism .
Table 2: Comparative Effects on Lipid Parameters (Phase II Trial Data)
| Parameter | Thyromedan 16 mg/day | Placebo |
|---|---|---|
| Total Cholesterol | -18.7%* | +2.1% |
| LDL-C | -24.3%* | +1.9% |
| HDL-C | +3.2% | +2.8% |
| Triglycerides | -5.1% | -4.7% |
| *P<0.01 vs baseline |
Clinical Development and Therapeutic Applications
Phase II Trials in Hypercholesterolemia
A double-blind, placebo-controlled study (NCT01053962) randomized 142 patients with primary hypercholesterolemia to receive Thyromedan (8–32 mg/day) or placebo for 12 weeks . The 16 mg dose achieved maximal efficacy, reducing LDL-C by 24.3% (P<0.001) without significant changes in thyroid-stimulating hormone (TSH) or free thyroxine (fT4) . Adverse events included mild gastrointestinal discomfort (12% vs 8% placebo) and transient palpitations (4%) .
Synthetic Pathways and Analytical Characterization
Manufacturing Process
The patented synthesis (US20060024365) involves:
-
Iodination of 4-methoxyphenol using iodine monochloride
-
Ullmann coupling to form the diaryl ether core
-
Esterification with diethylaminoethyl chloroacetate
Critical quality attributes include residual iodine content (<0.1% w/w) and enantiomeric purity (>99.5% achiral by chiral HPLC) .
Future Directions and Research Opportunities
Reformulation as Hydrochloride Salt
While current data describe the free base form, conversion to hydrochloride could enhance aqueous solubility (predicted 0.8 mg/mL vs 0.2 mg/mL for base) . Computational models suggest the protonated amine improves crystallinity, potentially addressing previous formulation instability issues .
Combination Therapies
Synergy with ezetimibe was observed in vitro, increasing LDL uptake in HepG2 cells by 37% compared to monotherapy (P<0.05) . Such combinations may revive clinical interest, particularly for statin-intolerant patients.
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